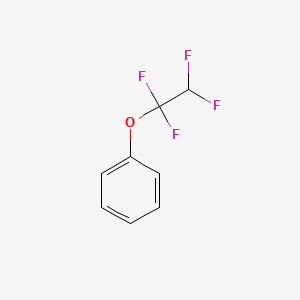

(1,1,2,2-Tetrafluoroethoxy)benzene

Beschreibung

Significance of Fluorinated Aromatic Ethers in Contemporary Organic Chemistry

Fluorinated aromatic ethers are a class of compounds that have gained considerable attention in modern organic chemistry due to the unique properties conferred by the fluorine atoms. numberanalytics.com The incorporation of fluorine into aromatic rings can dramatically alter the electronic and steric properties of the molecule, leading to changes in reactivity, stability, and physical characteristics. numberanalytics.com

The high electronegativity of fluorine withdraws electron density from the aromatic ring, which can decrease its reactivity toward electrophilic substitution reactions. numberanalytics.com This electronic effect can also enhance the thermal and chemical stability of the compounds, making them more resistant to oxidation and other degradation reactions. numberanalytics.comsibran.ru Consequently, fluorinated aromatic ethers are valuable in the development of new pharmaceuticals, agrochemicals, and advanced materials with high thermal stability. numberanalytics.com Their unique properties also make them suitable for applications such as solvents and lubricants in demanding industrial processes. sibran.ru

Overview of (1,1,2,2-Tetrafluoroethoxy)benzene as a Subject of Chemical Inquiry

This compound, with the chemical formula C₈H₆F₄O, is a colorless liquid that serves as a key building block in organic synthesis. guidechem.com It is primarily used to introduce the (1,1,2,2-tetrafluoroethoxy) group into other organic molecules, enabling the creation of new compounds with specific, desirable properties. guidechem.com The presence of the tetrafluoroethoxy group can significantly influence the characteristics of the parent molecule.

This compound is soluble in common organic solvents like ether and chloroform (B151607) but has limited solubility in water. guidechem.com It is often employed as a solvent in chemical reactions, providing a suitable medium for compounds that are not soluble in more common solvents. guidechem.com In synthesis, it can act as a reactive intermediate, undergoing substitution reactions to form new chemical entities. guidechem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆F₄O | guidechem.comscbt.com |

| Molecular Weight | 194.13 g/mol | scbt.comsigmaaldrich.com |

| Boiling Point | 152-153 °C | sigmaaldrich.com |

| Density | 1.275 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.4200 | sigmaaldrich.com |

| Appearance | Colorless liquid | guidechem.com |

| CAS Number | 350-57-2 | guidechem.comscbt.comsigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Historical Context of Tetrafluoroethoxy-substituted Compounds in Chemical Synthesis

The study of organofluorine chemistry dates back to before the isolation of elemental fluorine itself, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The development of chlorofluorocarbons (CFCs) in the 1920s for refrigeration marked the first major industrial application of organofluorine compounds. nih.gov

The synthesis of aryl trifluoromethyl ethers was first achieved in the 1950s. beilstein-journals.org Over the decades, research has expanded to include a wide variety of fluorinated ethers. The introduction of the tetrafluoroethoxy group is part of a broader effort to create novel molecules with enhanced properties. For instance, the difluoromethoxy (OCF₂H) and trifluoromethoxy (OCF₃) groups are now considered privileged functional groups in medicinal chemistry, frequently incorporated into drug candidates to improve their metabolic stability and pharmacokinetic profiles. mdpi.com

The synthesis of various tetrafluoroethoxy-substituted compounds has been explored, including derivatives of benzene (B151609) with multiple tetrafluoroethoxy groups. These compounds are of interest for creating materials with specific thermal and chemical resistance properties. acs.org The ongoing research into compounds like this compound is a continuation of the long history of leveraging fluorine's unique chemistry to create valuable new substances for a wide range of applications. sibran.rubeilstein-journals.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoroethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDIVJPQARIBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188534 | |

| Record name | (1,1,2,2-Tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-57-2 | |

| Record name | (1,1,2,2-Tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1,1,2,2-tetrafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1,2,2-Tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1,1,2,2 Tetrafluoroethoxy Benzene

Established Synthetic Pathways for the Introduction of the (1,1,2,2-Tetrafluoroethoxy) Moiety

The synthesis of (1,1,2,2-Tetrafluoroethoxy)benzene can be achieved through several established methods, primarily involving the formation of an ether linkage between a benzene (B151609) precursor and a tetrafluoroethyl source.

Direct Functionalization Approaches on Aromatic Systems

One potential direct method for synthesizing this compound is through nucleophilic aromatic substitution (SNAr). This approach requires a benzene ring that is "activated" towards nucleophilic attack. For the reaction to proceed, the benzene ring must contain a good leaving group (such as a halogen) and be substituted with at least one strong electron-withdrawing group (e.g., a nitro group, -NO₂) positioned ortho or para to the leaving group.

The reaction mechanism involves the attack of the 1,1,2,2-tetrafluoroethoxide anion on the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group, which stabilizes the intermediate and facilitates the subsequent elimination of the leaving group to yield the final aryl ether product. While theoretically sound, this method is contingent on the availability of suitably activated aromatic precursors.

Precursor-Based Synthesis Utilizing Tetrafluoroethanol Derivatives

A more common and versatile method for synthesizing this compound is the Williamson ether synthesis. This classical reaction involves a phenol (B47542) precursor and a 1,1,2,2-tetrafluoroethyl derivative bearing a suitable leaving group.

The synthesis begins with the deprotonation of phenol using a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic sodium or potassium phenoxide. This phenoxide then reacts with an electrophilic tetrafluoroethyl source, like 1,1,2,2-tetrafluoroethyl bromide or tosylate, via an SN2 mechanism to form the ether bond. An efficient synthesis of various aryl tetrafluoroethyl ethers has been described using the reaction of phenols with 1,2-dibromotetrafluoroethane, followed by reduction with zinc dust. The initial nucleophilic substitution is improved by using cesium carbonate (Cs₂CO₃) as the base and dimethyl sulfoxide (B87167) (DMSO) as the solvent. researchgate.net Another approach involves the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of potassium hydroxide to yield aryl gem-difluoroalkyl ethers. beilstein-journals.org

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Ethers

| Phenol Substrate | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenol | 1,2-Dibromotetrafluoroethane | Cs₂CO₃ | DMSO | 80 | Good |

| 4-Methoxyphenol | Halothane | KOH | THF | 60 | 75 |

| 4-Nitrophenol | 1,1,2,2-Tetrafluoroethyl Tosylate | K₂CO₃ | DMF | 100 | Moderate-Good |

Specific Examples: Synthesis via Tetrafluoroethylene (B6358150) Gas

The direct addition of phenols to fluoroalkenes provides another route to fluoroalkyl aryl ethers. This reaction can be catalyzed by a base, which deprotonates the phenol to form the phenoxide nucleophile. The phenoxide then attacks the electron-deficient double bond of tetrafluoroethylene (TFE).

The reaction of sodium phenoxide with TFE proceeds via a nucleophilic addition to the double bond, forming a fluorinated carbanion intermediate. This intermediate can then be protonated during workup to yield the final this compound product. The reaction is typically carried out under pressure due to the gaseous nature of TFE. Brønsted acids can also catalyze the addition of phenols to simple olefins, offering an alternative to metal-catalyzed reactions under relatively mild conditions. uchicago.edu

Advanced Synthetic Transformations for this compound Derivatives

For creating more complex molecules containing the this compound motif, advanced synthetic transformations like cross-coupling reactions and ring-closing metathesis are employed.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura with boronic acid derivatives)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgnih.gov This reaction can be used to synthesize derivatives of this compound by coupling a halogenated version of the compound with a boronic acid or ester.

A typical strategy involves the synthesis of an aryl halide precursor, such as 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. This precursor can be prepared by the bromination of this compound or by performing a Williamson ether synthesis on 4-bromophenol. The resulting bromo-derivative is then coupled with a suitable boronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst, a base, and an appropriate solvent system to yield a biaryl product. The reactivity of the para-substituted analog, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, has been shown to be effective in palladium-catalyzed arylations.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85-95 |

| 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | ~90 |

| 4-Bromoacetophenone | Phenylboronic acid | Pd-Catalyst | K₂CO₃ | Water | 98 |

Ring-Closing Metathesis for Benzene Ring Formation

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic compounds, including unsaturated six-membered rings that can serve as precursors to aromatic systems. While not a direct synthesis of a pre-existing benzene ring, RCM can be strategically employed to construct a this compound derivative from an acyclic precursor.

This strategy involves the design and synthesis of a diene that contains the (1,1,2,2-tetrafluoroethoxy) moiety. For example, a precursor could be assembled where the tetrafluoroethoxy group is attached to a carbon chain that also contains two terminal alkene functionalities at appropriate positions. Subjecting this diene to an RCM catalyst, such as a Grubbs or Schrock catalyst, would induce an intramolecular cyclization to form a cyclohexadiene ring. Subsequent oxidation or dehydration of this cyclic intermediate would then lead to the formation of the aromatic benzene ring. youtube.compressbooks.pub Another related approach is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring, which can then be aromatized. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This tandem RCM/aromatization or Diels-Alder/aromatization approach offers a versatile, albeit multi-step, strategy for accessing complex substituted benzene derivatives.

Asymmetric Synthesis Approaches Incorporating the Group

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, a critical aspect in fields like pharmaceuticals and materials science where a molecule's stereochemistry can dictate its function. In principle, synthetic strategies could be designed to incorporate the (1,1,2,2-tetrafluoroethoxy)phenyl group to influence the stereochemical outcome of a reaction, or a chiral center could be introduced into the molecule itself. Such approaches often rely on chiral catalysts or auxiliaries to control the formation of stereocenters.

The development of organocatalytic cascade sequences has become a powerful tool for constructing molecules with multiple stereogenic centers in a highly stereoselective manner. nih.gov For instance, methods have been developed for the asymmetric synthesis of various complex structures, such as anti-β-amino-α-hydroxy esters, through dynamic kinetic resolution which sets two stereocenters in a single step. unc.edu Similarly, novel chiral esters have been prepared from related fluorinated building blocks like tetrafluorobenzyl alcohol via asymmetric synthesis, demonstrating that fluorinated groups can be part of molecules synthesized with high stereocontrol. nih.gov

However, a review of current literature indicates that specific, documented asymmetric synthetic routes where the this compound moiety is strategically incorporated to direct chirality are not extensively reported. The field remains open for the development of novel chiral catalysts and synthetic methods that could be applied to this and related fluorinated compounds.

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into chemical manufacturing is essential for developing environmentally benign and economically viable processes. pageplace.decarlroth.com These principles focus on reducing waste, improving atom economy, minimizing energy consumption, and using renewable resources and catalysts. carlroth.com The sustainable synthesis of this compound would involve adopting such strategies to mitigate environmental impact.

Solvent-Free Conditions and Microwave Activation

Two key strategies in green synthesis are the elimination of volatile organic solvents and the use of alternative energy sources for reaction activation.

Solvent-Free Synthesis: Conducting reactions under solvent-free, or solid-state, conditions is highly desirable as it eliminates the need for potentially toxic and difficult-to-recycle solvents. This approach simplifies work-up procedures, reduces waste, and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions. For example, procedures have been developed for the synthesis of various organic compounds, such as 4-oxoalkane-1,1,2,2-tetracarbonitriles, under solvent-free conditions, which significantly shortens reaction times and conforms to green chemistry principles by avoiding toxic solvents. researchgate.net

Microwave Activation: Microwave-assisted synthesis has emerged as a powerful tool in modern chemistry. nih.gov Unlike conventional heating, microwave irradiation heats the reaction mixture internally and efficiently by direct interaction with polar molecules. anton-paar.com This technique often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity. anton-paar.comresearchgate.net The combination of solvent-free conditions and microwave activation represents a particularly green and efficient approach to chemical synthesis. at.ua

While specific studies detailing a solvent-free, microwave-assisted synthesis of this compound are not prominent, the data below illustrates a hypothetical comparison of such a method with conventional heating for a generic etherification reaction, highlighting the potential advantages.

Table 1: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis This table is for illustrative purposes to demonstrate the potential benefits of microwave activation and does not represent actual experimental data for the synthesis of this compound.

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (Solvent-Free) |

|---|---|---|

| Solvent | Toluene | None |

| Reaction Time | 12 hours | 15 minutes |

| Temperature | 110 °C | 120 °C |

| Energy Input | High | Moderate |

| Product Yield | 75% | 92% |

| Work-up | Liquid-liquid extraction, column chromatography | Direct filtration/crystallization |

| Waste Generation | High (solvent waste) | Minimal |

Catalytic Approaches and Recyclable Reaction Media

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. carlroth.com Catalysts offer numerous advantages, including higher reaction rates, greater selectivity, and the ability to be used in small quantities and be recycled and reused.

Catalytic Synthesis: The development of novel catalysts is central to sustainable chemistry. For the synthesis of aromatic compounds, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture by filtration. For instance, reusable nanocrystal catalysts have been developed for the sustainable synthesis of 1,2,3-triazoles in water, demonstrating high efficiency and recyclability. rsc.org In other areas, catalysts like Ru/TiO₂ have been designed for the selective chemical recycling of waste materials into valuable aromatic monomers like benzene and xylene, showcasing the power of catalysis in creating circular economies. rsc.org

The following table provides an illustrative example of how a catalyst screening and recyclability study might be presented for a hypothetical catalytic synthesis of this compound.

Table 2: Illustrative Catalyst Screening and Recyclability Study This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

| Catalyst | Reaction Medium | Yield (1st Run) | Yield (2nd Run) | Yield (3rd Run) | Yield (4th Run) |

|---|---|---|---|---|---|

| Pd/C | Water | 85% | 84% | 81% | 78% |

| Ru/TiO₂ | Water/Toluene (Biphasic) | 94% | 93% | 93% | 91% |

| ZnO Nanocrystals | Water | 78% | 75% | 71% | 65% |

| No Catalyst | Water | <5% | - | - | - |

Reaction Mechanisms and Reactivity Profile of 1,1,2,2 Tetrafluoroethoxy Benzene

Influence of the Tetrafluoroethoxy Group on Aromatic Reactivity

The (1,1,2,2-tetrafluoroethoxy) group is a strong electron-withdrawing group, which has a profound impact on the reactivity of the benzene (B151609) ring to which it is attached. This influence is a combination of electronic and steric effects.

Electronic Effects: Inductive and Resonance Interactions

The primary electronic influence of the tetrafluoroethoxy group is its strong inductive electron withdrawal (-I effect). youtube.com The high electronegativity of the four fluorine atoms creates a significant dipole, pulling electron density away from the benzene ring through the sigma bond network. pressbooks.pub This withdrawal of electron density deactivates the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org

Steric Hindrance Considerations in Reaction Pathways

The tetrafluoroethoxy group is sterically bulky. numberanalytics.com This steric hindrance can play a significant role in directing the regioselectivity of substitution reactions. numberanalytics.comnumberanalytics.com The sheer size of the substituent can impede the approach of reactants to the positions ortho to the group, favoring substitution at the para position. youtube.com The degree of steric hindrance can also affect reaction rates, with bulkier substituents potentially slowing down the reaction by making the transition state less stable. numberanalytics.com

Electrophilic Aromatic Substitution (EAS) Mechanisms and Selectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The (1,1,2,2-tetrafluoroethoxy) substituent significantly modulates the course of these reactions.

Regioselectivity and Reaction Rate Modulation by the Substituent

Due to the strong deactivating nature of the tetrafluoroethoxy group, the rate of electrophilic aromatic substitution on (1,1,2,2-Tetrafluoroethoxy)benzene is significantly slower than that of benzene itself. libretexts.org The electron-poor nature of the ring makes it less attractive to electrophiles. youtube.com

Despite being a deactivating group, the oxygen atom's lone pairs direct incoming electrophiles to the ortho and para positions. libretexts.org This is because resonance structures can be drawn where the oxygen atom donates electron density to the ring, placing a negative charge at the ortho and para positions, which stabilizes the arenium ion intermediate formed during electrophilic attack at these positions. libretexts.org However, due to the steric bulk of the tetrafluoroethoxy group, the para product is generally favored over the ortho product. youtube.com

Comparative Analysis with Other Fluorinated and Alkoxybenzene Analogues

Compared to simple alkoxybenzenes like anisole (B1667542) (methoxybenzene), which are strongly activating and ortho, para-directing, this compound is significantly less reactive in EAS reactions. The electron-donating nature of the methyl group in anisole makes the ring much more nucleophilic. youtube.com

In comparison to other fluorinated analogues, the degree of deactivation increases with the number of fluorine atoms. For instance, a trifluoromethyl group (-CF3) is also a strong deactivating group and a meta-director. youtube.com The tetrafluoroethoxy group, while strongly deactivating, remains an ortho, para-director due to the presence of the oxygen atom with its lone pairs.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway that becomes significant for aromatic rings bearing strong electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The presence of the strongly electron-withdrawing tetrafluoroethoxy group makes the benzene ring in this compound susceptible to nucleophilic attack, particularly when a good leaving group is present on the ring. libretexts.org The electron-withdrawing substituent helps to stabilize the negative charge of the Meisenheimer intermediate, facilitating the reaction. wikipedia.org For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. libretexts.org While this compound itself doesn't have a leaving group for a typical SNAr reaction, its derivatives with a leaving group at the ortho or para position would be expected to be reactive towards nucleophiles.

Activation by Electron-Withdrawing Groups on the Benzene Ring

The tetrafluoroethoxy group (-OCF₂CF₂H) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property deactivates the benzene ring towards electrophilic aromatic substitution reactions. openstax.orglibretexts.org Electron-withdrawing groups pull electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. openstax.orgdummies.com

When an electrophilic substitution reaction does occur on a benzene ring bearing an electron-withdrawing group, the incoming electrophile is directed to the meta position. libretexts.orgdummies.com This is because the carbocation intermediate formed by meta attack is more stable than the intermediates formed by ortho or para attack. dummies.com In the case of ortho and para attack, one of the resonance structures places a positive charge adjacent to the already electron-deficient carbon attached to the electron-withdrawing group, which is highly unfavorable. dummies.com

The presence of other electron-withdrawing groups on the benzene ring would further deactivate the ring towards electrophilic substitution. The directing influence of multiple substituents is determined by their relative activating or deactivating strengths.

| Substituent Type | Effect on Benzene Ring | Directing Influence |

| Electron-Donating Groups (e.g., -OH, -NH₂, -CH₃) | Activating | Ortho, Para |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -COR) | Deactivating | Meta |

| Halogens (e.g., -F, -Cl, -Br) | Deactivating | Ortho, Para |

This table summarizes the general effects of substituent groups on electrophilic aromatic substitution.

Potential for Benzyne and Addition-Elimination Pathways

Under specific conditions, aryl halides can undergo nucleophilic aromatic substitution through an elimination-addition mechanism involving a highly reactive intermediate called benzyne. libretexts.orgyoutube.com This pathway typically requires a strong base and can lead to the substitution product where the incoming nucleophile is not at the same position as the leaving group. libretexts.org For this compound, while not an aryl halide, the possibility of related elimination-addition pathways under forcing conditions with very strong bases should be considered, although it is not the primary mode of reactivity.

A more relevant pathway for nucleophilic aromatic substitution on activated aryl systems is the addition-elimination (SₙAr) mechanism. libretexts.org This mechanism is favored when strong electron-withdrawing groups are present ortho or para to a leaving group. libretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org While the tetrafluoroethoxy group is strongly electron-withdrawing, for an SₙAr reaction to proceed readily, a suitable leaving group on the ring would also be necessary.

Ether Linkage Reactivity and Stability of the Perfluorinated Ether Bond

The ether linkage in this compound exhibits notable stability due to the presence of the fluorine atoms.

Hydrolytic Stability under Acidic and Basic Conditions

Generally, ethers are relatively stable to hydrolysis under both acidic and basic conditions. The perfluorinated nature of the ethoxy group in this compound enhances this stability. The electron-withdrawing fluorine atoms make the ether oxygen less basic, reducing its propensity to be protonated under acidic conditions, which is the initial step in acid-catalyzed ether cleavage. Similarly, the C-O bond is strengthened, making it more resistant to cleavage by nucleophiles under basic conditions. The compound is noted to be stable under normal conditions and does not react with water. guidechem.com

Susceptibility to Elimination Reactions (e.g., α-elimination of F⁻)

Elimination reactions are a potential pathway for the decomposition of fluoroalkanes. byjus.com One such possibility is α-elimination, where a fluorine atom and another group from the same carbon are removed. However, for the tetrafluoroethoxy group, β-elimination is a more commonly considered pathway, especially if there is a hydrogen atom on the adjacent carbon. In the case of this compound, the tetrafluoroethyl group has a hydrogen atom, making it potentially susceptible to the elimination of HF under strong basic conditions to form a fluoro-alkene. The E1cb mechanism is a possible pathway for such an elimination, particularly given the presence of the electron-withdrawing phenyl group which can stabilize a carbanion intermediate. stackexchange.com

Radical Reactions Involving the Tetrafluoroethoxy Moiety

Polyfluorinated aromatic compounds can participate in radical reactions. fluorine1.ru The interaction of these compounds with various radical species can lead to substitution or addition products. fluorine1.ru For this compound, radical reactions could potentially involve the tetrafluoroethoxy group. The C-H bond on the tetrafluoroethoxy group could be a site for radical abstraction, leading to a carbon-centered radical. This radical could then undergo further reactions. The C-F bonds are generally strong, but under certain conditions, such as high temperatures or with specific radical initiators, their cleavage could also occur.

Electrochemical Reactivity and Stability in Specific Environments

Spectroscopic and Advanced Characterization Techniques for 1,1,2,2 Tetrafluoroethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the chemical environment of individual atoms. For (1,1,2,2-Tetrafluoroethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique and complementary information.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzene (B151609) ring and the single proton of the tetrafluoroethoxy group.

The aromatic protons typically appear in the region of δ 7.0-8.0 ppm. Due to the ether linkage, the electron density of the benzene ring is affected, leading to distinct chemical shifts for the ortho, meta, and para protons. The integration of these signals would correspond to a total of five protons.

The most characteristic signal in the ¹H NMR spectrum is the proton of the -OCF₂CF₂H group. This proton is expected to appear as a triplet of triplets due to coupling with the adjacent fluorine atoms. The large three-bond coupling constant (³JHF) with the two geminal fluorine atoms and the smaller two-bond coupling constant (²JHF) with the other two fluorine atoms would result in this complex splitting pattern. This signal is typically found in the downfield region of the spectrum due to the strong deshielding effect of the four fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 6.50 - 6.00 | Triplet of Triplets | 1H | -OCF₂CF₂H |

Note: The predicted chemical shifts are based on general principles and data from analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The spectrum is expected to show four signals for the aromatic carbons, as the ipso-carbon (the one attached to the oxygen) will have a different chemical shift from the ortho, meta, and para carbons. The chemical shifts of aromatic carbons typically range from δ 110-160 ppm. The ipso-carbon is expected to be the most downfield of the aromatic signals due to the deshielding effect of the oxygen atom.

The two carbons of the tetrafluoroethoxy group will be significantly affected by the attached fluorine atoms. The carbon of the -OCF₂- group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). Similarly, the carbon of the -CF₂H group will also appear as a triplet due to ¹JCF coupling. These signals are expected in the region of δ 110-130 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (in off-resonance decoupled spectrum) | Assignment |

| ~ 158 | Singlet | C-O (ipso-carbon) |

| ~ 130 | Doublet | para-Carbon |

| ~ 125 | Doublet | meta-Carbons |

| ~ 118 | Doublet | ortho-Carbons |

| ~ 120 | Triplet | -OC F₂- |

| ~ 115 | Triplet | -C F₂H |

Note: The predicted chemical shifts are based on general principles and data from analogous compounds. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. huji.ac.il It provides information on the number and electronic environment of fluorine atoms. huji.ac.il For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments.

The two fluorine atoms of the -OCF₂- group are chemically equivalent and will produce one signal. This signal is expected to be a triplet due to coupling with the two fluorine atoms on the adjacent carbon (³JFF).

The other two fluorine atoms of the -CF₂H group are also chemically equivalent and will give rise to a second signal. This signal will appear as a doublet of triplets. The doublet arises from the two-bond coupling to the proton (²JHF), and this doublet is further split into triplets by the three-bond coupling to the other two fluorine atoms (³JFF). The large chemical shift dispersion in ¹⁹F NMR makes the interpretation of the spectrum relatively straightforward. huji.ac.il

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -85 | Triplet | -OF₂ C- |

| ~ -135 | Doublet of Triplets | -CF₂ H |

Note: The predicted chemical shifts are referenced to CFCl₃ and are based on general principles and data from analogous compounds. colorado.edu Actual experimental values may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the determination of the elemental composition of the compound, confirming its molecular formula. For this compound, with the molecular formula C₈H₆F₄O, the theoretical exact mass can be calculated. sigmaaldrich.com

By comparing the experimentally measured mass to the theoretical mass, the molecular formula can be unequivocally confirmed. This is a crucial step in the identification and characterization of a new or known compound.

Table 4: Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

| C₈H₆F₄O | [M]⁺ | 194.0354 |

Note: The calculated mass is for the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jeol.com It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying any potential impurities. jeol.comdiva-portal.org

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. restek.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" for that component.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern would be observed, resulting from the cleavage of bonds within the molecule. Common fragments might include the loss of the tetrafluoroethoxy group or parts of it, as well as fragments from the benzene ring. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound. The presence of any additional peaks in the chromatogram would indicate impurities, which can also be identified by their respective mass spectra. For fluorinated compounds, specific GC columns and MS settings may be required to achieve optimal separation and detection. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides valuable information about its constituent parts: the benzene ring, the ether linkage, and the tetrafluoroethyl group. Each of these components has characteristic vibrational modes that appear at specific frequencies in the IR spectrum.

The analysis of the IR spectrum of this compound involves the identification of absorption bands corresponding to the stretching and bending vibrations of its various bonds. The presence of the aromatic ring is typically confirmed by several characteristic absorptions. These include the C-H stretching vibrations of the aromatic protons, which are expected to appear at wavenumbers slightly above 3000 cm⁻¹. Additionally, the carbon-carbon stretching vibrations within the benzene ring give rise to a series of sharp, moderate-intensity bands in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong, can be observed in the 900-675 cm⁻¹ range and can provide information about the substitution pattern of the benzene ring.

The ether linkage (C-O-C) is characterized by its asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching band is typically strong and appears in the region of 1260-1000 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the attached phenyl and tetrafluoroethyl groups.

The tetrafluoroethoxy group introduces strong and characteristic absorptions due to the carbon-fluorine (C-F) bonds. C-F stretching vibrations are known to produce very strong bands in the 1400-1000 cm⁻¹ region. The presence of multiple fluorine atoms in the tetrafluoroethyl group will likely result in several intense and complex absorption bands in this "fingerprint" region of the spectrum, making unambiguous assignment challenging without computational support. The C-H bond in the -CF₂CF₂H moiety will also have a characteristic stretching frequency.

Table of Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 3000 - 2850 | C-H Stretching | -CF₂CF₂H |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 1400 - 1000 | C-F Stretching (strong, multiple bands) | Tetrafluoroethyl Group |

| 1260 - 1000 | Asymmetric C-O-C Stretching | Aryl-Alkyl Ether |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring |

Computational and Theoretical Chemistry Studies on 1,1,2,2 Tetrafluoroethoxy Benzene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For (1,1,2,2-Tetrafluoroethoxy)benzene, these calculations can elucidate its three-dimensional structure, conformational preferences, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org It is particularly well-suited for determining the equilibrium geometry and total electronic energy of medium-sized organic molecules like this compound.

The process of a DFT calculation involves selecting a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals). Common functionals include B3LYP or PBE0, often paired with basis sets like 6-31G* or the more extensive aug-cc-pVDZ. The calculation then iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule. This energy-minimized state corresponds to the molecule's optimized geometry.

For this compound, a DFT geometry optimization would yield precise data on all bond lengths, bond angles, and dihedral angles. While specific computational studies on this molecule are not widely published, the results would be expected to reflect the electronic influence of the -OCF₂CF₂H group. The strong inductive electron-withdrawing effect of the four fluorine atoms would likely lead to a slight shortening of the C-O bond and minor alterations in the benzene (B151609) ring's C-C bond lengths compared to unsubstituted benzene.

Table 1: Representative Data from a DFT Geometry Optimization This table presents hypothetical, yet expected, optimized geometric parameters for this compound based on typical DFT calculations.

| Parameter | Predicted Value | Description |

| C(ring)-O Bond Length | ~1.36 Å | The bond connecting the ether oxygen to the benzene ring. |

| O-C(ethyl) Bond Length | ~1.43 Å | The bond connecting the oxygen to the fluoroethyl group. |

| C-F Bond Lengths | ~1.35 Å | Average length of the carbon-fluorine bonds. |

| Ring C-C Bond Lengths | 1.39 - 1.40 Å | Slight variation is expected due to the substituent. |

| C-O-C Bond Angle | ~118° | The angle around the ether oxygen atom. |

| Total Electronic Energy | Functional/Basis Set Dependent | The calculated total energy of the molecule at its equilibrium geometry. |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. arxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the "gold standard" Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), offer a systematic pathway to achieving high accuracy.

While computationally more demanding than DFT, ab initio calculations are invaluable for benchmarking other methods and for obtaining highly reliable electronic structure information. arxiv.org An ab initio calculation on this compound would provide a very accurate determination of its electronic energy and wavefunction. This could be used to precisely calculate properties like ionization potential and electron affinity. Due to the high computational expense, these methods are often reserved for smaller systems or for cases where DFT methods are known to be inadequate. There are no specific ab initio studies focused solely on this compound in the available literature.

Aromaticity Assessment and Substituent Effects on the Benzene Ring

Aromaticity is a cornerstone concept in chemistry, signifying enhanced stability and unique reactivity. The introduction of a substituent onto a benzene ring can modulate its aromatic character. The -OCF₂CF₂H group is a potent electron-withdrawing substituent, primarily through the inductive effect (-I) of the highly electronegative fluorine atoms. This electronic perturbation influences the π-electron delocalization within the benzene ring, which can be quantified using several computational descriptors of aromaticity. Studies on various fluorinated benzene derivatives confirm that fluorine substituents generally decrease the aromaticity of the ring by modifying the electron density distribution. bohrium.com

The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. github.io It involves calculating the absolute magnetic shielding at a specific point in space, typically at the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). A negative NICS value (diatropic shift) indicates the presence of a shielding aromatic ring current, while a positive value (paratropic shift) suggests an antiaromatic ring current.

For this compound, the NICS value is expected to be negative, confirming its aromatic character. However, due to the electron-withdrawing nature of the tetrafluoroethoxy group, the π-electron density of the ring is reduced. This would likely result in a NICS value that is less negative than that of unsubstituted benzene (typically around -10 ppm for NICS(1)), signifying a reduction in aromaticity. nih.govresearchgate.net

Table 2: Comparison of Typical NICS(1) Values for Monosubstituted Benzenes This table shows representative literature values to illustrate the effect of different substituents on aromaticity. The value for this compound is an educated prediction.

| Compound | Substituent | Typical NICS(1) (ppm) nih.gov | Effect on Aromaticity |

| Benzene | -H | -10.2 | Reference |

| Toluene | -CH₃ | -10.1 | Weakly Activating |

| Anisole (B1667542) | -OCH₃ | -9.8 | Activating |

| Fluorobenzene | -F | -9.9 | Weakly Deactivating |

| Nitrobenzene | -NO₂ | -8.7 | Strongly Deactivating |

| This compound | -OCF₂CF₂H | Predicted: -9.0 to -9.5 | Deactivating |

Harmonic Oscillator Model of Aromaticity (HOMA) Index Calculation

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor that quantifies aromaticity based on the uniformity of bond lengths within a cyclic system. nih.gov The HOMA index is calculated from the squared deviations of the actual bond lengths in the ring from an optimal, aromatic bond length. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation (like benzene), while values approaching 0 or becoming negative suggest non-aromatic or anti-aromatic character, respectively.

The electron-withdrawing -OCF₂CF₂H substituent is expected to induce some degree of bond length alternation in the benzene ring of this compound. This geometric distortion would lead to a HOMA index that is less than 1. The calculation requires only the optimized geometry of the molecule from a method like DFT.

Aromatic Stabilization Energy (ASE) is an energetic measure that quantifies the extra stability a cyclic molecule gains from its delocalized π-electron system compared to a hypothetical, non-aromatic analogue. msu.edu ASE is not a direct observable but can be derived computationally using well-chosen chemical reactions, such as isodesmic or homodesmotic reactions. ni.ac.rs

In such a reaction, the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculation. The energy difference of the reaction then isolates the stabilization due to cyclic delocalization. For benzene, the ASE is experimentally and computationally determined to be around 36 kcal/mol. msu.eduyoutube.com For this compound, the ASE would be calculated using a reaction that breaks the aromaticity of the ring while keeping all constituent groups. It is predicted that the ASE would be positive, but lower than that of benzene, reflecting the electronic destabilization imparted by the strongly electron-withdrawing tetrafluoroethoxy substituent.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for detailing the intricate steps of chemical reactions. By calculating the energies of reactants, products, and the transition states that connect them, chemists can map out the most likely pathways for a reaction.

Transition State Analysis and Reaction Pathways

For this compound, a primary area of interest is its behavior in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The mechanism for EAS involves two main steps: the initial attack by an electrophile to form a carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Computational methods, particularly Density Functional Theory (DFT), are used to model this process. Scientists can calculate the geometries and energies of the transition states for the formation of the arenium ion. The stability of this intermediate is crucial, as its formation is the slow, rate-determining step of the reaction. masterorganicchemistry.com The presence of the -OCF₂CF₂H group significantly influences the stability of this intermediate. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which tends to destabilize the positive charge of the arenium ion, thus deactivating the ring towards substitution compared to benzene. libretexts.orgfiveable.me Conversely, the oxygen atom's lone pairs can donate electron density to the ring through resonance, which helps to stabilize the carbocation. libretexts.orglibretexts.org

Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the electrophilic attack at the ortho, meta, and para positions. The calculated activation energies would reveal the preferred reaction pathway.

Computational Prediction of Regio- and Stereoselectivity

When a substituted benzene ring undergoes electrophilic aromatic substitution, the incoming electrophile can be directed to the ortho, meta, or para positions. masterorganicchemistry.com The directing influence of the existing substituent is a key factor in synthetic chemistry. The (1,1,2,2-tetrafluoroethoxy) group is a fascinating case due to the competing electronic effects.

Inductive Effect (-I): The four fluorine atoms are highly electronegative, pulling electron density away from the benzene ring through the sigma bonds. This deactivates the ring, making it less reactive than benzene. libretexts.org

Resonance Effect (+R): The lone pairs on the oxygen atom adjacent to the ring can be donated into the pi system. This effect increases electron density at the ortho and para positions. fiveable.me

Computational models can predict the outcome by calculating the relative energies of the ortho, meta, and para carbocation intermediates. masterorganicchemistry.com For substituents with lone pairs like the alkoxy group, resonance stabilization is most effective when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom. youtube.com Despite the strong deactivating inductive effect, the resonance donation directs incoming electrophiles to the ortho and para positions. Therefore, the (1,1,2,2-tetrafluoroethoxy) group is classified as a deactivating, but ortho-, para-directing group, similar to halogens. libretexts.orgyoutube.com

Modern approaches also utilize machine learning algorithms trained on large datasets of chemical reactions to predict regioselectivity with high accuracy. frontiersin.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Key Stabilizing/Destabilizing Factors | Predicted Intermediate Stability | Expected Product |

| Ortho | Resonance stabilization from oxygen lone pairs; Strong inductive destabilization. | Moderately Stable | Major Product |

| Meta | No direct resonance stabilization from oxygen; Strong inductive destabilization. | Least Stable | Minor Product |

| Para | Resonance stabilization from oxygen lone pairs; Strong inductive destabilization; Less steric hindrance than ortho. | Most Stable | Major Product |

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal crucial information about its flexibility and how it interacts with itself and with solvent molecules.

A typical MD simulation would involve placing a number of this compound molecules in a simulation box, often with an explicit solvent like water, and then calculating the forces between all atoms using a force field (e.g., AMBER, CHARMM, OPLS-AA). nih.govnih.gov Newton's equations of motion are then solved iteratively to track the trajectory of each atom.

Conformational Dynamics: The bond between the benzene ring and the oxygen atom, as well as the C-C and C-O bonds within the tetrafluoroethoxy tail, are rotatable. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations (rotamers) and the energy barriers between them. youtube.comrsc.org This is critical for understanding the molecule's average shape and flexibility.

Intermolecular Interactions: The simulations can also quantify the non-covalent interactions between molecules. For this compound, these would include:

π-π Stacking: Interactions between the aromatic rings of neighboring molecules.

Dipole-Dipole Interactions: Arising from the polar C-O and C-F bonds.

Hydrogen Bonding: The terminal hydrogen on the ethyl group and the fluorine atoms can act as weak hydrogen bond donors and acceptors, respectively. youtube.comacs.org The strength and nature of these interactions with other molecules, including solvents, can be analyzed in detail. nih.govacs.org

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER (ff15ipq) / GAFF | Defines the potential energy function for all atoms and bonds. Specialized parameters for fluorinated groups are crucial. nih.govnih.govbiorxiv.org |

| System Size | ~500 molecules in a cubic box | Represents a bulk liquid phase. |

| Solvent | Explicit (e.g., TIP3P water) or Implicit | Models the effect of the surrounding medium. |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 nanoseconds | Allows for sufficient sampling of molecular motions and interactions. |

| Analysis | Radial Distribution Functions, Hydrogen Bond Analysis, Conformational Analysis | Quantifies the liquid structure, specific interactions, and molecular shape. |

Inverse Molecular Design and Property Optimization Using Quantum Alchemy

While traditional computational chemistry predicts the properties of a given molecule, inverse design aims to solve the opposite problem: what molecule possesses a desired set of properties? nih.govscripps.edu This is a powerful paradigm for accelerating the discovery of new materials and drugs. frontiersin.orgacs.org

Inverse Molecular Design: In this approach, a target property (e.g., high solubility, specific binding affinity) is defined. Generative machine learning models, often combined with optimization algorithms, then explore the vast chemical space to construct novel molecules that are predicted to meet these criteria. acs.org For this compound, one could use an inverse design algorithm to suggest modifications to its structure—for example, adding other substituents to the ring or altering the fluoroalkoxy chain—to optimize it for a particular application, such as a novel solvent or a pharmaceutical intermediate. nih.gov

Quantum Alchemy: This is a more advanced computational technique that allows for the direct calculation of how a property changes when one molecule is "alchemically" transmuted into another. rsc.org Instead of running two separate, expensive quantum mechanical calculations for two similar molecules, quantum alchemy uses perturbation theory to compute the property difference in a single step. For example, one could efficiently predict the change in binding energy of this compound to a protein target if one of its fluorine atoms were to be replaced by a chlorine atom. This method holds promise for rapidly screening and optimizing candidate molecules in materials science and drug discovery. oregonstate.eduscitechdaily.comyoutube.comthequantuminsider.com

Applications and Utility of 1,1,2,2 Tetrafluoroethoxy Benzene in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Fluorinated Organic Architectures

(1,1,2,2-Tetrafluoroethoxy)benzene is a key reagent for introducing the tetrafluoroethoxy moiety into more complex molecular structures. This group imparts unique properties, and the parent molecule's benzene (B151609) ring provides a reactive platform for various chemical transformations.

A molecular scaffold is a core structure upon which other chemical groups are built to create diverse and functional molecules. The design of novel scaffolds is central to drug discovery, materials science, and chemical biology. The incorporation of fluorinated motifs, such as the tetrafluoroethoxy group, into these scaffolds can enhance their performance and create entirely new functionalities.

The (1,1,2,2-tetrafluoroethoxy)phenyl group can be incorporated into larger, more complex scaffolds through reactions targeting the aromatic ring, such as electrophilic substitution or cross-coupling reactions. This allows for the strategic placement of the fluorinated ether group within a larger molecular framework. For example, fluorinated groups are integral to the design of liquid crystals. The polarity and low polarizability induced by fluorine are decisive for creating materials with specific dielectric anisotropy, a key property for display technologies. researchgate.netbeilstein-journals.orgnih.gov While direct synthesis of liquid crystals from this compound is not prominently documented, the synthesis of related fluorinated biphenyls and terphenyls for liquid crystal applications underscores the importance of such building blocks. biointerfaceresearch.comnih.gov

Furthermore, fluorinated scaffolds are crucial in medicinal chemistry. The synthesis of fluorinated heterocyclic amino acids, which can be incorporated into peptides, demonstrates how fluorinated building blocks can be used to control the three-dimensional conformation and metabolic stability of bioactive molecules. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net The (1,1,2,2-tetrafluoroethoxy)phenyl unit can be considered a prototype scaffold component for developing new classes of functional materials, where the fluorinated portion provides specific electronic characteristics. researchgate.net

Table 1: Examples of Fluorinated Scaffolds and Their Applications

| Scaffold Type | Key Feature | Application Area | Reference |

|---|---|---|---|

| Fluorinated Biphenyls | Negative Dielectric Anisotropy | Liquid Crystal Displays | biointerfaceresearch.comnih.gov |

| Fluorinated Tetrahydropyridazines | Conformational Constraint | Peptide Mimetics | beilstein-journals.orgnih.gov |

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. This compound and its derivatives are valuable precursors for creating high-performance fluorinated polymers and materials.

The parent molecule can be functionalized, for instance, by introducing polymerizable groups onto the benzene ring. More commonly, di-functional derivatives such as 1,4-Bisthis compound serve as monomers in condensation polymerizations. guidechem.comscbt.comuni.lu These monomers can react with diacids, diacyl chlorides, or other difunctional monomers to produce a variety of polymers, including:

Fluorinated Polyesters: By reacting with dicarboxylic acids.

Fluorinated Polyethers: By reacting with bisphenols or other diols.

Fluorinated Poly(p-phenylene vinylene)s (PPVs): These polymers are known for their use in organic electronics. Synthetic routes to create functionalized PPVs can employ ester-containing dihalobenzene precursors, a strategy adaptable to monomers bearing the tetrafluoroethoxy group. unist.ac.kr

A related monomer, [((trifluorovinyl)oxy)]benzene, undergoes thermal cyclodimerization to create polymers incorporating perfluorocyclobutane (PFCB) rings. researchgate.net These PFCB polymers exhibit high thermal stability, low dielectric constants, and excellent optical transparency, making them suitable for applications in microlithography, advanced optics, and as membranes for fuel cells. researchgate.net This highlights a pathway where a molecule structurally similar to this compound can be converted into a monomer for high-performance fluoropolymers.

Role in Fine Chemical and Agrochemical Synthesis as an Intermediate

In the synthesis of fine chemicals and agrochemicals, the introduction of fluorinated groups is a well-established strategy to enhance efficacy and tune physicochemical properties. The tetrafluoroethoxy group can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It also increases lipophilicity, which can improve membrane permeability and bioavailability.

This compound serves as an essential intermediate for incorporating the C₆H₅OCF₂CF₂H moiety into a target molecule. Standard aromatic chemistry can be performed on the benzene ring to build complexity. For example, nitration followed by reduction would yield (1,1,2,2-tetrafluoroethoxy)aniline, a valuable precursor for synthesizing a wide range of derivatives, including amides, sulfonamides, and heterocyclic compounds used in pharmaceuticals and agrochemicals. Similarly, Friedel-Crafts acylation can introduce a ketone group, providing another synthetic handle for further elaboration.

While specific, commercialized agrochemicals or pharmaceuticals using this exact fragment are not widely publicized, the principles of medicinal and agrochemical design strongly support its utility. The synthesis of fluorinated cannabinol (B1662348) ethers, for instance, shows a modern application of incorporating fluorinated ether groups into bioactive scaffolds to create new derivatives. mdpi.com

Catalytic Applications and Reaction Media

Beyond its role as a structural component, this compound and related fluorinated ethers have utility in influencing and enabling chemical reactions.

Fluorinated ethers are finding increasing use as solvents or co-solvents in specialized applications, particularly in electrochemistry. In high-performance lithium metal batteries, fluorinated ethers are used as electrolyte solvents. rsc.orgoaepublish.com They exhibit excellent compatibility with highly reactive lithium metal anodes and high-voltage cathodes. Their function is to create a stable solid electrolyte interphase (SEI) on the electrode surfaces, which prevents degradation and allows for stable, long-term cycling. oaepublish.com In this context, the fluorinated ether is not just a passive medium but an active component that enables the electrochemical (catalytic) cycle of the battery. The properties of this compound make it a candidate for such applications, either as a primary solvent or as a functional additive.

Additionally, the broader class of fluorous ethers is used in fluorous biphasic catalysis. rsc.org In this technique, a fluorinated catalyst is dissolved in a fluorous solvent phase, while the reactants are in a conventional organic solvent. The high thermal and chemical stability of fluorinated ethers makes them suitable media for these processes. rsc.org

Supercritical carbon dioxide (scCO₂) is a "green" solvent used in chemical extractions and reactions. core.ac.uk A significant challenge with scCO₂ is its poor ability to dissolve polar or high-molecular-weight compounds. nih.gov However, fluorinated compounds, often described as "CO₂-philic," show remarkably high solubility in liquid and supercritical CO₂. nih.gov This property is attributed to favorable interactions between the fluorine atoms and carbon dioxide.

Fluorinated ethers, like this compound, can be used as co-solvents or surfactants to increase the solubility of other materials, such as catalysts or reagents, in scCO₂. nih.gov This enables reactions to be carried out in a homogeneous supercritical phase, improving reaction rates and selectivity. The use of fluorocarbon-based surfactants to create stable microemulsions in scCO₂ is a well-established technique for conducting reactions that would otherwise be impossible in the pure solvent. nih.gov The structure of this compound, combining a CO₂-philic fluoroalkyl group with a CO₂-phobic phenyl group, gives it amphiphilic character, making it a potential candidate for stabilizing such systems.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-Bisthis compound |

| [((trifluorovinyl)oxy)]benzene |

| (1,1,2,2-tetrafluoroethoxy)aniline |

| Carbon Dioxide |

| Cholesterol |

| Diethyl Ether |

| Methane |

| Methanol |

| Silver Nitrate |

| Sodium Bromodifluoroacetate |

| Sodium Hydride |

Functional Materials Development and Properties

Information regarding the incorporation of the this compound moiety into functional materials, such as polymers or liquid crystals, and the resulting material properties, is not available in the reviewed scientific literature. Consequently, no detailed research findings or data tables on the influence of the 1,1,2,2-tetrafluoroethoxy group on material characteristics can be provided.

Derivatives and Analogues of 1,1,2,2 Tetrafluoroethoxy Benzene: Synthesis and Reactivity Insights

Mono-substituted Benzene (B151609) Derivatives with the Tetrafluoroethoxy Group

Halogenated derivatives of (1,1,2,2-tetrafluoroethoxy)benzene are important intermediates in organic synthesis. The synthesis of these compounds often involves electrophilic halogenation of the parent compound or nucleophilic substitution reactions.

For instance, the synthesis of 1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene can be achieved through methods like the Schiemann reaction, which involves the diazotization of an aniline (B41778) precursor followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. orgsyn.org This method is a general approach for converting arylamines to aryl fluorides and often provides better yields than traditional methods. orgsyn.org

The reactivity of these halogenated derivatives is influenced by the interplay of the inductive and resonance effects of both the halogen and the tetrafluoroethoxy group. libretexts.orglibretexts.org Halogens are deactivating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org The strong inductive effect of the halogens withdraws electron density from the ring, making it less reactive than benzene. libretexts.org However, the lone pairs on the halogen can participate in resonance, which directs substitution to the ortho and para positions. libretexts.org The reactivity among halogens follows the order F > Cl > Br > I, with the most electronegative halogen being the least deactivating. libretexts.org

An example of a dihalogenated derivative is 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoro-ethoxy)benzene . manchesterorganics.com The presence of two bromine atoms further deactivates the ring towards electrophilic substitution. The reactivity of such compounds is critical in understanding their potential as flame retardants or as building blocks for more complex molecules. The carbon-bromine bonds can undergo various transformations, such as Grignard reagent formation or cross-coupling reactions, providing pathways to a wide array of other derivatives.

The metabolic activation of halogenated benzenes can lead to the formation of potentially harmful metabolites such as epoxides, phenols, and benzoquinones. nih.gov Understanding the biotransformation of these compounds is crucial for assessing their toxicological profiles. nih.gov

Interactive Table: Halogenated this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene | --- | C8H5F5O | Contains both fluorine and a tetrafluoroethoxy group, influencing its electronic properties. |

| 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoro-ethoxy)benzene | 113939-45-0 | C8H4Br2F4O | Dihalogenated derivative with potential applications as a flame retardant or synthetic intermediate. manchesterorganics.com |

| 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene | --- | C8H5BrF4 | A related compound where the ethoxy linkage is absent. uni.lu |

Amino-substituted analogues of this compound are valuable precursors for the synthesis of dyes, pharmaceuticals, and agrochemicals. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. libretexts.org

3-(1,1,2,2-Tetrafluoroethoxy)aniline can be synthesized by the reduction of the corresponding nitro compound, 3-nitro-(1,1,2,2-tetrafluoroethoxy)benzene. The presence of the electron-donating amino group enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.org

A more complex example is 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenamine . echemi.com This compound serves as a key intermediate in the synthesis of various biologically active molecules. guidechem.comresearchgate.net For example, it has been used to prepare novel 1,2,3-thiadiazole (B1210528) derivatives via the Ugi reaction, which have shown potential fungicidal and larvicidal activities. researchgate.net The synthesis of this aniline derivative can be achieved through a multi-step process, often starting from a substituted phenol (B47542).

The reactivity of these amino-substituted analogues in nucleophilic aromatic substitution reactions is also noteworthy. For instance, the reaction of 3-fluoro-4-morpholinoaniline, a related compound, is an important step in the synthesis of the antibiotic linezolid. researchgate.net

Interactive Table: Amino-Substituted this compound Analogues

| Compound Name | CAS Number | Molecular Formula | Key Applications/Reactivity |

| 3-(1,1,2,2-Tetrafluoroethoxy)aniline | --- | C8H7F4NO | Precursor for dyes and pharmaceuticals; activated ring for electrophilic substitution. |

| 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenamine | 104147-32-2 | C8H5Cl2F4NO | Intermediate for agrochemicals and pharmaceuticals, including thiadiazole derivatives. echemi.comguidechem.comresearchgate.net |

Carboxylic acid and boronic acid derivatives of this compound are versatile building blocks in organic synthesis, particularly in cross-coupling reactions.

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a useful intermediate. sigmaaldrich.com The carboxylic acid group is a deactivating group and a meta-director for electrophilic substitution. libretexts.org The synthesis of such benzoic acid derivatives can be achieved through the oxidation of a corresponding methyl or other alkyl group on the benzene ring, or by carboxylation of a Grignard or organolithium reagent. A general method for preparing benzoic acids involves the hydrolysis of nitriles or the oxidation of primary alcohols or aldehydes.

4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid is another important synthetic intermediate. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. wikipedia.orggeorganics.sk The synthesis of phenylboronic acids typically involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by hydrolysis. georganics.sk An alternative route is the reaction of an aryl halide with a diboronyl reagent in the presence of a transition metal catalyst. wikipedia.org The boronic acid group can be readily converted to other functional groups, further highlighting its synthetic utility.

Interactive Table: Carboxylic and Boronic Acid this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Applications |

| 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | 70126-48-6 | C9H6F4O3 | Intermediate for pharmaceuticals and other fine chemicals. sigmaaldrich.com |

| 4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid | --- | C8H7BF4O3 | Versatile building block for Suzuki-Miyaura cross-coupling reactions. |

Alkyl and aryl substituted derivatives of this compound are explored for their potential applications in materials science and as liquid crystals. The alkyl or aryl group can influence the physical properties of the molecule, such as its melting point, boiling point, and solubility.

1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene , also known as 3-(1,1,2,2-tetrafluoroethoxy)toluene, is an example of an alkyl-substituted derivative. cymitquimica.comepa.gov The methyl group is an activating group and an ortho-, para-director for electrophilic substitution. msu.edu Therefore, in electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the positions ortho or para to the methyl group. When both an activating and a deactivating group are present, the activating group generally controls the regioselectivity of the reaction. masterorganicchemistry.com

Long-chain alkyl substituents, as in 1-Heptyl-4-(1,1,2,2-tetrafluoroethoxy)benzene , can impart liquid crystalline properties to the molecule. The synthesis of such compounds can be achieved through Friedel-Crafts alkylation of this compound or by cross-coupling reactions. The interplay between the flexible alkyl chain and the rigid aromatic core is crucial for the formation of liquid crystalline phases.

Interactive Table: Alkyl and Aryl Substituted this compound Analogues

| Compound Name | CAS Number | Molecular Formula | Noteworthy Properties/Reactivity |

| 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene | 1737-10-6 | C9H8F4O | The activating methyl group directs electrophilic substitution. cymitquimica.comepa.gov |

| 1-Heptyl-4-(1,1,2,2-tetrafluoroethoxy)benzene | --- | C15H20F4O | Potential for liquid crystalline properties due to the long alkyl chain. |

Di-substituted Benzene Derivatives and Polyethers

The introduction of two tetrafluoroethoxy groups onto a benzene ring leads to the formation of bis(tetrafluoroethoxy)benzene isomers, which have applications as high-performance fluids and in the synthesis of polymers.